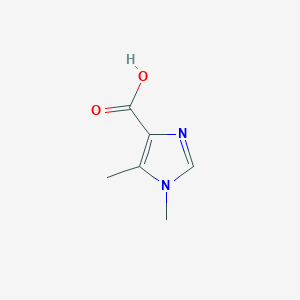

1,5-Dimethyl-1H-imidazole-4-carboxylic acid

Description

1,5-Dimethyl-1H-imidazole-4-carboxylic acid (CAS: 80304-42-3) is an imidazole derivative with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol . Structurally, it features methyl groups at the 1- and 5-positions of the imidazole ring and a carboxylic acid moiety at the 4-position (SMILES: CC1=C(N=CN1C)C(=O)O) . Commercial suppliers, such as Bide and CymitQuimica, offer it in milligram to gram quantities with purities exceeding 95%, stored under sealed refrigeration .

Propriétés

IUPAC Name |

1,5-dimethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)7-3-8(4)2/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMSFLDPWTOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594404 | |

| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80304-42-3 | |

| Record name | 1,5-Dimethyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the condensation of the potassium salt of ethyl isocyanoacetate with isothioureas, catalyzed by copper (I) chloride at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted imidazoles.

Applications De Recherche Scientifique

Overview

1,5-Dimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that has gained attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a five-membered imidazole ring with two methyl groups and a carboxylic acid group, which enhances its reactivity and solubility. This article explores its applications across chemistry, biology, medicine, and industry, supported by data tables and case studies.

Scientific Research Applications

This compound has diverse applications across multiple scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a fundamental building block in the synthesis of more complex heterocyclic compounds and coordination polymers. Its ability to participate in various chemical reactions makes it valuable for creating novel materials.

Biology

- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown its efficacy in inhibiting certain microbial strains and cancer cell lines, making it a candidate for further investigation in drug development .

Medicine

- Drug Development : Ongoing research focuses on its application in drug development, particularly as an enzyme inhibitor. It has been studied for its ability to target specific enzymes involved in disease pathways, notably in antiviral therapies against HIV-1 integrase .

Industry

- Production of Functional Materials : This compound is utilized in the industrial production of dyes, catalysts, and other functional materials. Its unique properties allow it to be integrated into various formulations for enhanced performance.

Data Tables

Case Studies

- Antiviral Activity Against HIV-1 Integrase :

- Synthesis of Novel Derivatives :

- Industrial Applications :

Mécanisme D'action

The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties and biological activities. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding affinity .

Comparaison Avec Des Composés Similaires

Key Observations :

- Acidity : The position of the carboxylic acid group (4- vs. 5-) alters pKa values, influencing hydrogen-bonding capacity and metal-binding properties .

- Biological Relevance : Diarylimidazole analogs (e.g., 1,5-diaryl-1H-imidazole-4-carboxylic acids) exhibit anti-HIV activity by targeting viral integrase, whereas the dimethyl variant’s bioactivity remains understudied .

Comparison with Diarylimidazole Analogs

Diarylimidazole-4-carboxylic acids (e.g., 1-(4-chlorophenyl)-5-phenyl derivatives) are synthesized similarly but require diarylimidoyl chlorides and substituted anilines. These reactions often achieve yields of 75–79% after purification, with electron-withdrawing substituents (e.g., -Cl) improving cycloaddition efficiency . In contrast, the dimethyl variant’s synthesis avoids challenges associated with aryl group functionalization, simplifying scalability .

Physicochemical Properties

Activité Biologique

1,5-Dimethyl-1H-imidazole-4-carboxylic acid (C6H8N2O2) is a heterocyclic organic compound belonging to the imidazole family. Its unique structural characteristics, including two methyl groups at positions 1 and 5 and a carboxylic acid group at position 4, contribute to its diverse biological activities. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The compound's molecular structure allows it to participate in numerous chemical reactions typical of imidazoles. It can undergo oxidation, substitution, and coordination with metal ions, making it a versatile building block in synthetic chemistry and drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism often involves disrupting cellular processes through interaction with key enzymes.

- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines. The compound's ability to modulate enzyme activity is crucial for its anticancer potential.

- Enzyme Modulation : The compound has been identified as a modulator of specific enzymes through competitive inhibition or activation. This property is essential for its application in drug development targeting various diseases.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens .

Anticancer Potential

In vitro assays have indicated that this compound can induce apoptosis in human cancer cell lines. A notable study reported that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 100 µM after 48 hours . The mechanism was linked to the activation of caspase pathways.

Enzyme Inhibition

Research has highlighted the compound's role as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition assays revealed that the compound could reduce enzyme activity by up to 70% at a concentration of 50 µM, suggesting its potential use in treating gout and related disorders .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,5-Dimethyl-1H-imidazole-4-carboxylic acid with high purity?

- Methodology : A common approach involves cyclization reactions using acyl chlorides and aniline derivatives. For example, reacting substituted benzoyl chlorides with anilines to form intermediate amides, followed by conversion to imidoyl chlorides. Ethyl isocyanoacetate is then used in a cycloaddition reaction to form the imidazole core. Acid hydrolysis (e.g., NaOH/H₂O/MeOH followed by HCl) yields the carboxylic acid derivative. Critical parameters include temperature control (reflux conditions) and stoichiometric ratios to minimize side products .

Q. How can researchers structurally characterize this compound using crystallography?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Programs like ORTEP-III generate thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions. Key metrics include bond lengths, angles, and torsional parameters, which validate the imidazole ring conformation and methyl/carboxylic acid substituents .

Q. What factors influence the solubility and reactivity of this compound?

- Methodology : The carboxylic acid group enhances water solubility via hydrogen bonding, while the methyl groups introduce steric hindrance. Reactivity studies (e.g., esterification, amidation) require pH optimization. For instance, coupling reactions with EDC/NHS in anhydrous DMF at 0–5°C prevent premature hydrolysis. Solubility can be quantified using HPLC or UV-Vis spectroscopy in buffers of varying polarity .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis of this compound derivatives?

- Methodology : Continuous flow reactors improve scalability by maintaining consistent temperature and mixing. For example, imidoyl chloride intermediates (e.g., 15b–n) are synthesized in quantitative yields under flow conditions. Industrial protocols may use automated systems to monitor pH and byproduct formation. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) ensures ≥95% purity .

Q. How should researchers address contradictions in biological activity data for imidazole derivatives?

- Methodology : Contradictions may arise from assay variability (e.g., AlphaScreen vs. ELISA) or cell-line specificity. For example, IC₅₀ values for anticancer activity (e.g., 5.0 µM in MCF-7 vs. 7.5 µM in HCT116) require dose-response validation across multiple replicates. Statistical tools (ANOVA, Tukey’s test) identify outliers, while mechanistic studies (e.g., apoptosis assays, cell cycle analysis) resolve discrepancies in mode of action .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. PubChem-derived physicochemical descriptors (logP, polar surface area) inform bioavailability predictions. QSAR models prioritize derivatives with enhanced affinity, validated by in vitro IC₅₀ assays .

Q. How can researchers design 1,5-Diaryl-imidazole-4-carboxylic acid derivatives for improved pharmacological profiles?

- Methodology : Substituent effects are explored via Suzuki-Miyaura cross-coupling to introduce aryl groups at positions 1 and 5. For example, electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability, while hydrophilic substituents (e.g., -OH) improve solubility. In vivo pharmacokinetic studies (rodent models) assess oral bioavailability and half-life. Toxicity screening (e.g., Ames test) ensures safety .

Notes

- Methodological rigor is prioritized, with references to peer-reviewed synthesis protocols and crystallographic tools.

- Advanced questions emphasize mechanistic validation and computational integration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.